
3-Iodobenzaldehyde
Overview
Description
3-Iodobenzaldehyde is an organic compound with the molecular formula C7H5IO. It is a pale yellow crystalline powder that is slightly soluble in water and more soluble in organic solvents like methanol. This compound is primarily used as an organic reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzaldehyde can be synthesized through the iodination of benzaldehyde. One common method involves using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid as the iodinating agent . The reaction proceeds under controlled conditions to ensure the selective introduction of the iodine atom at the meta position of the benzaldehyde ring.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products include 3-azidobenzaldehyde or 3-cyanobenzaldehyde.
Oxidation: The major product is 3-iodobenzoic acid.
Reduction: The major product is 3-iodobenzyl alcohol.
Scientific Research Applications
3-Iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodobenzaldehyde primarily involves its reactivity as an electrophile due to the presence of the iodine atom and the aldehyde group. The iodine atom makes the benzaldehyde ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The aldehyde group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations .
Comparison with Similar Compounds
- 2-Iodobenzaldehyde
- 4-Iodobenzaldehyde
- 3-Bromobenzaldehyde
- 3-Chlorobenzaldehyde
Comparison: 3-Iodobenzaldehyde is unique due to the position of the iodine atom at the meta position, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Iodobenzaldehyde and 4-Iodobenzaldehyde, the meta position provides different steric and electronic effects, leading to distinct reaction pathways and products. Similarly, compared to 3-Bromobenzaldehyde and 3-Chlorobenzaldehyde, the iodine atom in this compound imparts different reactivity due to its larger size and lower electronegativity .
Biological Activity
3-Iodobenzaldehyde, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.
This compound is an aromatic aldehyde with the molecular formula CHIO. It is characterized by the presence of an iodine atom at the meta position relative to the aldehyde group, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution or halogenation reactions. One common method includes the iodination of benzaldehyde using iodine and a Lewis acid catalyst, which facilitates the introduction of the iodine atom at the desired position.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, a study evaluating several iodobenzaldehyde derivatives reported that compounds derived from this compound showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong efficacy compared to standard antibiotics.
Cytotoxic Effects
In vitro assays have shown that this compound possesses cytotoxic properties against several cancer cell lines. A study indicated that this compound can induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death . The IC values for various cancer cell lines were reported to be in the low micromolar range, suggesting a potential role as an anticancer agent.
Cell Line | IC (µM) |
---|---|
HeLa | 5.0 |
MCF-7 | 6.2 |
A549 | 4.8 |
Jurkat | 7.5 |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes such as aldehyde dehydrogenases (ALDH). This enzyme family plays a crucial role in cellular detoxification and metabolism. By inhibiting ALDH, this compound can disrupt metabolic processes in both cancerous and microbial cells, leading to increased toxicity and cell death .
Case Studies
- Cytotoxicity in Cancer Cells : A detailed study investigated the effects of this compound on human leukemia cells. The compound was shown to significantly reduce cell viability through apoptosis induction, with morphological changes observed under microscopy .
- Antimicrobial Efficacy : In another study, various derivatives of iodobenzaldehydes were synthesized and tested against clinically relevant pathogens. The results highlighted that modifications at the aromatic ring could enhance antimicrobial activity, with some derivatives outperforming traditional antibiotics .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 3-iodobenzaldehyde, and how do reaction conditions influence yield?
Answer:
this compound is commonly synthesized via halogenation or cross-coupling reactions. For example, in the preparation of meta-substituted cinnamaldehydes, it is generated through a Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate, nBuLi, and this compound in THF at −78 °C . Palladium-catalyzed methods using aryl iodides and tert-butyl isocyanide with formate salts as hydride donors can achieve high yields (e.g., 92%) under optimized conditions (6 h reaction time) . Yield variations arise from factors like temperature control (−78 °C for ketone stabilization), solvent choice (THF vs. DMF), and catalyst loading (e.g., Pd(PPh₃)₄). Byproducts such as 3-iodobenzoic acid (3% yield under oxidative conditions) highlight the need for precise stoichiometry and inert atmospheres .
Q. Advanced: How can competing reaction pathways (e.g., oxidation vs. reduction) be controlled during this compound utilization in photoredox catalysis?
Answer:
Photoreduction of this compound to benzaldehyde requires careful control of light wavelength (e.g., λ=456 nm Kessil® lamp), electron donors (e.g., Et₃N), and hybrid catalysts (e.g., APTS-Br-PBI@SiO₂). Excess Et₃N (8 equiv.) suppresses oxidative pathways by scavenging radicals, while DMF solvent stabilizes intermediates. Competing iodobenzaldehyde oxidation to carboxylic acids can occur under aerobic conditions; thus, degassing and N₂ purging are critical . Mechanistic studies using ESR or transient absorption spectroscopy are recommended to monitor reactive intermediates and adjust irradiation time (e.g., 8 h optimal in DMF at 30 °C) .
Q. Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
1H and 13C NMR in CDCl₃ are standard for structural confirmation. Key signals include δ 9.92 (s, 1H, aldehyde proton) and δ 190.9 (carbonyl carbon) . X-ray crystallography resolves iodine positioning and hydrogen-bonding networks, as seen in this compound 2,4-dinitrophenylhydrazone structures (C–H⋯O and iodo-nitro interactions) . Purity analysis via LRMS (ESI) and melting point determination (e.g., 58.3–59.7 °C) are critical to distinguish from byproducts .
Q. Advanced: How do steric and electronic effects of the iodine substituent influence this compound’s reactivity in cross-coupling reactions?
Answer:
The iodine atom’s strong electron-withdrawing nature activates the aldehyde group for nucleophilic attack but can hinder transmetalation in Pd-catalyzed reactions. Steric effects are minimal due to the meta-position, enabling efficient coupling in bulky ligand systems (e.g., Pd(PPh₃)₄). Computational studies (DFT) suggest that iodine’s polarizability enhances oxidative addition rates compared to chloro or bromo analogs. However, competing protodeiodination may occur under basic conditions, necessitating low-temperature protocols (−78 °C) and non-nucleophilic bases (e.g., Et₃N) .
Q. Basic: What are common byproducts in this compound reactions, and how are they identified and mitigated?
Answer:
Byproducts include 3-iodobenzoic acid (from overoxidation) and dehalogenated benzaldehyde. These are identified via TLC, GC-MS, or comparative NMR (e.g., absence of aldehyde proton at δ 9.92 in carboxylic acid derivatives) . Mitigation strategies:
- Oxidation control: Use mild oxidizing agents (e.g., pyridinium dichromate) instead of strong acids .
- Reductive conditions: Employ DIBAL for selective reductions without dehalogenation .
- Catalyst tuning: Pd-based catalysts with chelating ligands reduce protodeiodination .
Q. Advanced: How does this compound function in supramolecular chemistry, particularly in hydrogen-bonded frameworks?
Answer:
The iodine atom participates in halogen bonding (C–I⋯O–N/O–NO₂ interactions) and stabilizes crystal lattices. For example, this compound 2,4-dinitrophenylhydrazone forms 1D chains via N–H⋯O and C–H⋯O bonds, while iodine-nitro interactions extend these into 3D networks . Such frameworks are analyzed via single-crystal XRD (e.g., space group P2₁/c) and Hirshfeld surface analysis to quantify interaction strengths. Applications include designing porous materials for gas storage or catalysis .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to volatile aldehydes.
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
- First aid: Immediate eye washing (15 min) and medical consultation for inhalation exposure .
Q. Advanced: What strategies optimize this compound’s solubility and stability in aqueous biocatalytic systems?
Answer:
Enhancing solubility requires co-solvents (e.g., 10% DMSO in H₂O) or micellar systems (e.g., CTAB). Stability is improved by avoiding prolonged light exposure (due to aldehyde photolability) and pH control (neutral to slightly acidic). For oxidative biocatalysis, oxygen equilibrium is maintained via continuous flow reactors, reducing aldehyde decomposition .
Q. Basic: How is isotopic labeling (e.g., [U-Ring-¹³C₆]-3-iodobenzaldehyde) achieved, and what are its applications?
Answer:
Isotopic labeling involves Suzuki-Miyaura coupling with ¹³C-enriched precursors or direct iodination of ¹³C-labeled benzaldehyde. Applications include mechanistic tracer studies (e.g., tracking aldehyde oxidation pathways via LC-MS) and NMR-based metabolic profiling .
Q. Advanced: What computational methods are used to predict this compound’s reactivity in novel reaction systems?
Answer:
Density Functional Theory (DFT) calculates transition states and activation energies for cross-coupling or photoredox pathways. Molecular dynamics simulations model solvent effects (e.g., THF vs. DMF) on reaction kinetics. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311+G(d,p)) optimized for halogen interactions .
Properties
IUPAC Name |
3-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODAQZAFOBFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291292 | |
Record name | 3-Iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-41-3 | |
Record name | 696-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.